molecular formula C9H15ClO3S B14544979 7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate CAS No. 62060-23-5

7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate

Cat. No.: B14544979
CAS No.: 62060-23-5
M. Wt: 238.73 g/mol
InChI Key: XAGWUEKADIFAHI-UHFFFAOYSA-N
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Description

7,7-Dimethylbicyclo[221]heptan-1-yl sulfurochloridate is a chemical compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate typically involves the reaction of 7,7-dimethylbicyclo[2.2.1]heptan-1-ol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

7,7-Dimethylbicyclo[2.2.1]heptan-1-ol+SOCl27,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate+HCl+SO2\text{7,7-Dimethylbicyclo[2.2.1]heptan-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 7,7-Dimethylbicyclo[2.2.1]heptan-1-ol+SOCl2​→7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonates or sulfoxides.

    Reduction Reactions: Reduction can lead to the formation of sulfides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH₃), alcohols (ROH), or thiols (RSH) under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of corresponding amines, ethers, or thioethers.

    Oxidation: Formation of sulfonates or sulfoxides.

    Reduction: Formation of sulfides.

Scientific Research Applications

7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its role in drug synthesis and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets include nucleophilic centers in organic molecules, and the pathways involve substitution and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Dimethylbicyclo[2.2.1]heptan-1-yl methanesulfonyl chloride
  • 7,7-Dimethylbicyclo[2.2.1]heptan-1-yl methanamine hydrochloride
  • 7,7-Dimethylbicyclo[2.2.1]heptan-2-one

Uniqueness

7,7-Dimethylbicyclo[2.2.1]heptan-1-yl sulfurochloridate is unique due to its specific reactivity with nucleophiles and its potential applications in various fields. Its bicyclic structure provides stability and distinct chemical properties compared to other similar compounds.

Properties

CAS No.

62060-23-5

Molecular Formula

C9H15ClO3S

Molecular Weight

238.73 g/mol

IUPAC Name

1-chlorosulfonyloxy-7,7-dimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C9H15ClO3S/c1-8(2)7-3-5-9(8,6-4-7)13-14(10,11)12/h7H,3-6H2,1-2H3

InChI Key

XAGWUEKADIFAHI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CC2)OS(=O)(=O)Cl)C

Origin of Product

United States

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